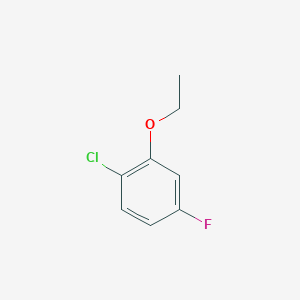

2-Chloro-5-fluorophenetole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQZQYZDNHYNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378652 | |

| Record name | 2-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-35-6 | |

| Record name | 1-Chloro-2-ethoxy-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Navigating the Landscape of Halogenated Aromatic Ethers

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluorophenetole

In the realm of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks.[1] The precise placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic properties, binding affinities, and electronic characteristics. This compound (4-chloro-1-ethoxy-3-fluorobenzene) is a halogenated phenetole derivative of interest for synthetic chemists. While its direct commercial availability is limited, its synthesis from the more accessible precursor, 2-Chloro-5-fluorophenol (CAS No. 3827-49-4), is a straightforward and crucial process for research and development.[2][3][4][5][6]

This guide provides a comprehensive, experience-driven walkthrough for the synthesis, purification, and characterization of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed, self-validating experimental protocol, and outline the analytical techniques necessary for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this specific scaffold.

Part 1: Foundational Knowledge - The Precursor and Target Molecule

A successful synthesis begins with a thorough understanding of the starting materials and the target compound.

The Starting Material: 2-Chloro-5-fluorophenol

2-Chloro-5-fluorophenol is the key precursor for our synthesis. Its physical and chemical properties are well-documented and crucial for planning the reaction conditions.

Table 1: Physicochemical Properties of 2-Chloro-5-fluorophenol

| Property | Value | Source(s) |

| CAS Number | 3827-49-4 | [2][4][5] |

| Molecular Formula | C₆H₄ClFO | [2][5][6] |

| Molecular Weight | 146.55 g/mol | [2][3][5][6] |

| Appearance | Colorless to light yellow liquid | [7][] |

| Boiling Point | 183-185 °C | [3][7] |

| Density | ~1.408 g/cm³ | [7][] |

This phenol is a versatile pharmaceutical intermediate, noted for its potential in synthesizing various biologically active agents.[7][9] Its acidic proton on the hydroxyl group is the reactive site for the etherification reaction we will employ.

The Target Molecule: this compound

This compound is the ethyl ether derivative of the starting phenol. Its properties can be predicted based on the parent compound and the addition of the ethyl group.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale |

| CAS Number | Not readily available | Indicates a specialized or research chemical |

| Molecular Formula | C₈H₈ClFO | Addition of C₂H₄ from ethylation |

| Molecular Weight | 174.60 g/mol | C₆H₄ClFO + C₂H₄ = 146.55 + 28.05 |

| Appearance | Colorless to pale yellow liquid | Similar to the parent phenol |

| Boiling Point | ~200-215 °C | Expected increase due to higher molecular weight |

| Solubility | Insoluble in water, soluble in organic solvents | Typical for aromatic ethers |

Part 2: The Synthetic Pathway - Williamson Ether Synthesis

The most reliable and widely adopted method for preparing an aryl ether from a phenol is the Williamson ether synthesis. This choice is based on its high efficiency, operational simplicity, and the use of readily available reagents.

Mechanistic Rationale

The synthesis proceeds in two distinct, mechanistically important steps:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 2-Chloro-5-fluorophenol, forming a highly nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also inexpensive and easy to handle.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide). This occurs via an Sₙ2 mechanism, where the phenoxide displaces the leaving group (iodide) to form the desired ether bond.

Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Caption: Workflow for the synthesis and analysis of this compound.

Part 3: Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

-

2-Chloro-5-fluorophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Ethyl Iodide (EtI) (1.2 eq)

-

Acetone, anhydrous

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., 9:1 Hexane:Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluorophenol (e.g., 10.0 g, 68.2 mmol).

-

Add anhydrous acetone (100 mL) to dissolve the phenol.

-

Add anhydrous potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq). Stir the suspension vigorously.

-

Rationale: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ serves as the base. Using an excess ensures complete deprotonation of the phenol.

-

-

Addition of Ethylating Agent:

-

Slowly add ethyl iodide (6.5 mL, 81.8 mmol, 1.2 eq) to the stirring suspension at room temperature.

-

Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The addition should be controlled to manage any potential exotherm.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Rationale: Refluxing provides the necessary activation energy. TLC is a crucial in-process control that prevents premature or unnecessarily long reaction times.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Rationale: The bicarbonate wash removes any unreacted acidic phenol. The brine wash removes residual water from the organic layer.

-

-

Drying and Final Product Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

Rationale: Complete removal of water is essential before final evaporation to prevent contamination of the product.

-

-

Purification (Optional):

-

If analytical data shows significant impurities, the product can be further purified by vacuum distillation.

-

Part 4: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl group and the specific substitution pattern on the aromatic ring.

-

Expected Signals: A triplet around 1.4 ppm (CH₃), a quartet around 4.0 ppm (OCH₂), and complex multiplets in the aromatic region (6.8-7.2 ppm) for the three aromatic protons.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the number of unique carbon atoms.

-

Expected Signals: Signals for the two ethyl carbons and the six aromatic carbons, with their chemical shifts influenced by the chloro, fluoro, and ethoxy substituents.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry): This is the primary method for assessing purity and confirming the molecular weight.

-

Expected Result: A major peak in the gas chromatogram with a corresponding mass spectrum showing a molecular ion (M⁺) peak at m/z 174 and an M+2 peak at m/z 176 (approx. 1/3 intensity) characteristic of a monochlorinated compound.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): This will confirm the formation of the ether linkage and the absence of the phenolic -OH group.

-

Expected Result: Disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from the starting material. Appearance of strong C-O-C stretching bands for the aryl ether (around 1250 cm⁻¹).

-

Part 5: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is not available, its handling should be guided by the data for its precursor and related halogenated aromatics.

-

General Handling: Handle in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Hazards of Precursor (2-Chloro-5-fluorophenol): The starting material is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][11][12] Assume the product has a similar hazard profile.

-

Reagent Hazards: Ethyl iodide is a lachrymator and a suspected carcinogen. Handle with extreme care.

-

Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. By leveraging the well-established Williamson ether synthesis on the readily available 2-Chloro-5-fluorophenol, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery, agrochemical synthesis, and materials science. The emphasis on mechanistic understanding, in-process monitoring, and thorough analytical validation ensures a reliable and reproducible outcome.

References

-

2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4. (n.d.). Molbase. Retrieved from [Link]

-

2-Chloro-5-fluorophenol | CAS#:3827-49-4. (2025, August 27). Chemsrc. Retrieved from [Link]

-

2-Chloro-5-fluorophenol. (2024, April 9). ChemBK. Retrieved from [Link]

-

2-Chloro-5-fluorophenol. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Label for 2-chloro-5-fluorophenol. (n.d.). Fishersci. Retrieved from [Link]

-

Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. (2020). PubMed Central. Retrieved from [Link]

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. (n.d.). Google Patents.

-

Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Organic Syntheses. Retrieved from [Link]

-

Applications of 5-Chloro-2-fluorophenol in Advanced Chemical Industries. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

-

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene: A Versatile Building Block in Organic Synthesis. (2023, April 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. 2-Chloro-5-fluorophenol | 3827-49-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 9. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenetole (CAS No. 289039-35-6) is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As a derivative of the well-characterized 2-chloro-5-fluorophenol, its physicochemical properties are of significant interest for predicting its behavior in biological and chemical systems. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, grounded in the known data of its precursors and established structure-property relationships. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these properties, offering a self-validating framework for researchers.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₈ClFO, is the ethyl ether derivative of 2-chloro-5-fluorophenol. The addition of an ethyl group to the phenolic oxygen significantly alters the molecule's polarity, hydrogen bonding capability, and lipophilicity, thereby influencing its solubility, boiling point, and interaction with biological targets. Understanding these properties is paramount for its application in drug design and synthesis.

The most common synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4][5] This reaction involves the deprotonation of the parent phenol, 2-chloro-5-fluorophenol, with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) via an Sₙ2 reaction.

Caption: Williamson Ether Synthesis of this compound.

Predicted Physicochemical Properties

In the absence of direct experimental data for this compound, its properties can be reliably estimated based on the well-documented properties of 2-chloro-5-fluorophenol and phenetole.

| Property | Predicted Value for this compound | Data for 2-Chloro-5-fluorophenol[6][7][8][9] | Data for Phenetole[10][11][12][13] | Rationale for Prediction |

| Molecular Weight | 174.60 g/mol | 146.55 g/mol | 122.16 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~200-215 °C | 183-185 °C | 169-170 °C | The addition of an ethyl group and the increase in molecular weight are expected to raise the boiling point compared to both the parent phenol and phenetole. The absence of hydrogen bonding in the ether will result in a lower boiling point than a corresponding alcohol of similar molecular weight. |

| Melting Point | Not readily predictable (likely a liquid at room temp.) | Not available (liquid at room temp.) | -30 °C | Given that both 2-chloro-5-fluorophenol and phenetole are liquids at room temperature, it is highly probable that this compound is also a liquid with a low melting point. |

| Aqueous Solubility | Low | Slightly soluble | Practically insoluble | The replacement of the polar hydroxyl group with a less polar ethoxy group is expected to significantly decrease water solubility. |

| LogP (o/w) | ~3.5-4.0 | 2.44 | 2.04-2.51[13][14] | The ethyl group increases the lipophilicity, leading to a higher predicted octanol-water partition coefficient (LogP) compared to the parent phenol. |

Predicted Spectroscopic Data

The structural features of this compound allow for the prediction of its key spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the chloro, fluoro, and ethoxy substituents. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.[15][16][17][18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorbances of the aromatic ring and the ether linkage. Key expected peaks include C-O-C stretching vibrations, which for aryl alkyl ethers typically show two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[19][20][21][22]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) is expected to be prominent due to the stability of the aromatic ring.[23][24][25][26][27] Common fragmentation patterns for aromatic ethers include cleavage of the alkyl-oxygen bond and the aryl-oxygen bond.

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.[28][29][30][31] The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Determination of Melting Point

Should the compound be a solid at room temperature, its melting point can be determined using a capillary melting point apparatus.[32][33][34][35] This method relies on observing the temperature range over which the solid transitions to a liquid.

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[36][37][38][39][40] This involves creating a saturated solution and measuring the concentration of the dissolved compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is crucial for predicting a drug's pharmacokinetic properties. The shake-flask method is the traditional approach.[41][42][43][44][45]

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-5-fluorophenol | CAS#:3827-49-4. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Clark College. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

DOSS. (n.d.). Phenetole. Retrieved from [Link]

-

PubChem. (n.d.). Phenetole. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

RSC Education. (n.d.). Melting point determination | Resource. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Berkeley Learning Hub. (n.d.). IR Spectra of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

UT Southwestern. (n.d.). Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 7. 2-Chloro-5-fluorophenol price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 3827-49-4 | CAS DataBase [m.chemicalbook.com]

- 10. CAS 103-73-1: Phenetole | CymitQuimica [cymitquimica.com]

- 11. Phenetole | 103-73-1 [chemicalbook.com]

- 12. DOSS [doss.turi.org]

- 13. Phenetole | C8H10O | CID 7674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 21. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. fiveable.me [fiveable.me]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 24. scribd.com [scribd.com]

- 25. GCMS Section 6.13 [people.whitman.edu]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. readchemistry.com [readchemistry.com]

- 28. vernier.com [vernier.com]

- 29. uomus.edu.iq [uomus.edu.iq]

- 30. Video: Boiling Points - Concept [jove.com]

- 31. Video: Boiling Points - Procedure [jove.com]

- 32. westlab.com [westlab.com]

- 33. SSERC | Melting point determination [sserc.org.uk]

- 34. athabascau.ca [athabascau.ca]

- 35. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 36. sygnaturediscovery.com [sygnaturediscovery.com]

- 37. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 39. researchgate.net [researchgate.net]

- 40. creative-bioarray.com [creative-bioarray.com]

- 41. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 42. acdlabs.com [acdlabs.com]

- 43. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 44. pubs.acs.org [pubs.acs.org]

- 45. mdpi.com [mdpi.com]

2-Chloro-5-fluorophenetole molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-5-fluorophenetole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-chloro-2-ethoxy-4-fluorobenzene, is a halogenated aromatic ether. While direct literature on this specific molecule is limited, its structural precursor, 2-Chloro-5-fluorophenol, is a well-documented and commercially available chemical intermediate.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding, and synthesis of this compound, derived from the established chemistry of its phenol precursor and foundational principles of organic synthesis. Understanding the nuanced interplay of the chloro, fluoro, and ethoxy substituents on the aromatic ring is critical for its application as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.

Part I: The Precursor — 2-Chloro-5-fluorophenol

A thorough understanding of this compound begins with its immediate synthetic precursor, 2-Chloro-5-fluorophenol. This compound provides the foundational aromatic scaffold and serves as a reference for spectroscopic analysis.

Molecular Structure and Physicochemical Properties

2-Chloro-5-fluorophenol (CAS: 3827-49-4) is a substituted phenol featuring a chlorine atom at position 2 and a fluorine atom at position 5 relative to the hydroxyl group.[1] It exists as a transparent, colorless to light yellow liquid at room temperature.[4]

| Property | Value | Source |

| CAS Number | 3827-49-4 | [1] |

| Molecular Formula | C₆H₄ClFO | [1][5] |

| Molecular Weight | 146.55 g/mol | [1][6] |

| Boiling Point | 183-185 °C | [5] |

| Density | ~1.4 g/cm³ | [4][7] |

| IUPAC Name | 2-chloro-5-fluorophenol |

Spectroscopic Profile

The spectroscopic data for 2-Chloro-5-fluorophenol is well-characterized and provides a crucial baseline for confirming the successful synthesis of its phenetole derivative.

-

Infrared (IR) Spectroscopy: The IR spectrum of the phenol is distinguished by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Additional peaks correspond to C-H aromatic stretching (~3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-Cl and C-F bond vibrations.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows a distinct singlet for the phenolic proton (OH), the chemical shift of which is dependent on solvent and concentration. The aromatic protons appear as complex multiplets, with their chemical shifts and coupling constants influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The spectrum displays six distinct signals for the aromatic carbons, with the carbon atom bonded to the hydroxyl group appearing significantly downfield. The carbon atoms bonded to the halogens also show characteristic shifts due to electronegativity and halogen-specific effects.[9]

-

Part II: Synthesis of this compound

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.

Proposed Synthesis Route: Williamson Ether Synthesis

This reaction proceeds in two fundamental steps:

-

Deprotonation: The acidic phenolic proton of 2-Chloro-5-fluorophenol is removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic 2-chloro-5-fluorophenoxide anion.

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide anion acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. This Sₙ2 reaction displaces the leaving group (iodide or sulfate) and forms the C-O ether linkage, yielding the final product, this compound.

The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the base without interfering with the nucleophilicity of the phenoxide.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-fluorophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (C₂H₅I) (1.2 eq)

-

Acetone (anhydrous)

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-fluorophenol and anhydrous acetone. Stir until fully dissolved.

-

Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

-

Add ethyl iodide dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether. Transfer the solution to a separatory funnel.

-

Wash the ether layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Part III: this compound — Molecular Structure and Bonding

The conversion of the phenol to the phenetole introduces an ethoxy group, significantly altering the molecule's properties and electronic structure.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₈ClFO | Addition of a C₂H₄ unit to the precursor. |

| Molecular Weight | 174.60 g/mol | C₆H₄ClFO (146.55) + C₂H₄ (28.05). |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers. |

| Boiling Point | Higher than 183-185 °C | Increased molecular weight and size lead to stronger van der Waals forces. |

| Solubility | Insoluble in water, soluble in organic solvents | Loss of the polar hydroxyl group decreases water solubility. |

Structural and Bonding Analysis

The structure of this compound is defined by the interplay of its substituents on the benzene ring.

-

Molecular Geometry: The molecule consists of a planar benzene ring. The ethoxy group (-OCH₂CH₃) is bonded to C1, the chlorine atom to C2, and the fluorine atom to C5. The ethyl group of the ether is flexible, with free rotation around the C-O and C-C single bonds.

-

Electronic Effects and Bonding: The distribution of electron density in the aromatic ring is governed by the combined inductive and resonance effects of the three substituents.

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom is highly electronegative, exerting a moderate electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic π-system, creating a strong electron-donating resonance effect (+R). The +R effect dominates, making the ethoxy group an overall activating group and an ortho, para-director for electrophilic aromatic substitution.

-

Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert strong -I effects, withdrawing electron density from the ring and making it less reactive towards electrophiles (deactivating). They also possess lone pairs that can participate in a weaker +R effect. This combination makes halogens deactivating but ortho, para-directing.

-

The net result is a complex electronic landscape. The ethoxy group activates the ring, particularly at the positions ortho and para to it (positions 6 and 4), while the halogens deactivate the ring overall but direct incoming electrophiles to their own ortho/para positions. This electronic tug-of-war is fundamental to predicting the molecule's reactivity in further synthetic transformations.

Anticipated Spectroscopic Changes

Characterization of the final product relies on identifying key changes from the starting material's spectra.

-

IR Spectroscopy: The most definitive change will be the disappearance of the broad O-H stretch from the 3200-3600 cm⁻¹ region. Concurrently, new, sharp peaks will appear corresponding to the C-O-C asymmetric and symmetric stretching of the ether linkage, typically found in the 1250-1000 cm⁻¹ range.

-

¹H NMR Spectroscopy: The singlet corresponding to the phenolic proton will be absent. Two new signals characteristic of the ethyl group will appear: a quartet around 4.0 ppm (for the -OCH₂- protons, split by the adjacent methyl group) and a triplet around 1.4 ppm (for the -CH₃ protons, split by the adjacent methylene group).

-

Mass Spectrometry: The molecular ion peak (M⁺) will shift from m/z 146 (for C₆H₄ClFO) to m/z 174 (for C₈H₈ClFO), confirming the addition of the ethyl group.

Part IV: Applications and Significance in Drug Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The inclusion of fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. 2-Chloro-5-fluorophenol itself is noted as a pharmaceutical intermediate.[4]

By converting the phenol to a phenetole, several key properties are modulated:

-

Increased Lipophilicity: Replacing the polar -OH group with a nonpolar -OCH₂CH₃ group increases the molecule's oil/water partition coefficient (LogP). This can significantly alter its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Blocking: The ether linkage is generally more resistant to metabolic oxidation than a free phenol, potentially increasing the half-life of a drug molecule derived from this scaffold.

Therefore, this compound represents a valuable building block for medicinal chemists seeking to fine-tune the properties of a lead compound. It provides a synthetically accessible scaffold with a unique substitution pattern, offering a vector for further molecular elaboration in the development of novel therapeutic agents.

Conclusion

This compound is a halogenated aromatic ether whose chemical and physical properties are dictated by the electronic interplay of its chloro, fluoro, and ethoxy substituents. While not extensively documented itself, its structure, bonding, and properties can be confidently predicted based on its logical synthesis from the well-characterized precursor, 2-Chloro-5-fluorophenol, via the Williamson ether synthesis. The transformation from a phenol to a phenetole significantly alters the molecule's polarity and lipophilicity, making it a potentially valuable intermediate for researchers in drug discovery and materials science who require precise control over molecular properties. The detailed synthetic and analytical framework provided in this guide serves as a robust resource for the preparation and utilization of this versatile chemical building block.

References

-

Molbase. 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4. [Link]

-

Chemsrc. 2-Chloro-5-fluorophenol | CAS#:3827-49-4. [Link]

-

ChemBK. 2-Chloro-5-fluorophenol. [Link]

-

PubChem. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. [Link]

-

ResearchGate. Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

-

ResearchGate. Monomer structure of 2-chloro-5-fluoro phenol. [Link]

Sources

- 1. 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 2. 2-Chloro-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for 2-Chloro-5-fluorophenetole Synthesis

Introduction

2-Chloro-5-fluorophenetole is a substituted aromatic ether whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a fluorinated organic molecule, it serves as a valuable building block in the synthesis of more complex chemical entities, leveraging the unique properties imparted by the fluorine and chlorine substituents on the aromatic ring. These properties can influence metabolic stability, binding affinity, and lipophilicity in pharmacologically active molecules.

This technical guide provides a detailed exploration of the primary synthetic routes to this compound, with a core focus on the selection and synthesis of its key starting materials. The narrative is structured to provide not just procedural steps, but a causal understanding of the synthetic choices, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methodologies effectively. The most direct and well-documented pathway proceeds through the ethylation of 2-chloro-5-fluorophenol, making this phenol the principal starting material of interest.

Primary Synthesis Pathway: Ethylation of 2-Chloro-5-fluorophenol

The most strategically sound and efficient method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[1][2]

The overall transformation is as follows:

Causality of Experimental Choices:

-

Choice of Base: The acidity of the phenolic proton in 2-chloro-5-fluorophenol (pKa ≈ 7.5) allows for the use of moderately strong bases.[3] While strong bases like sodium hydride (NaH) can be used, common and less hazardous inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and preferred for industrial applications.[4] K₂CO₃ is particularly advantageous as it is inexpensive, easy to handle, and minimizes the presence of water, which can lead to side reactions.

-

Choice of Ethylating Agent: The reactivity of the ethylating agent follows the order of leaving group ability: I > Br > Cl. Ethyl iodide is highly reactive but also the most expensive. Diethyl sulfate is a potent and cost-effective ethylating agent but is highly toxic and requires careful handling. Ethyl bromide offers a good balance of reactivity and cost. The selection is often a trade-off between reaction time, cost, and safety considerations.

-

Solvent Selection: The reaction is typically performed in a polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF). These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction.[1]

Experimental Protocol: Ethylation of 2-Chloro-5-fluorophenol

This protocol describes a representative lab-scale synthesis of this compound.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol), potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq), and 100 mL of acetone.

-

Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (8.9 g, 81.8 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude oil in 100 mL of diethyl ether.

-

Purification: Transfer the ether solution to a separatory funnel and wash sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Final Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Synthesis of the Key Starting Material: 2-Chloro-5-fluorophenol

Since 2-chloro-5-fluorophenol (CAS 3827-49-4) is not a common bulk chemical, its synthesis is a critical component of the overall process.[5][6][7][8] A reliable multi-step synthesis starting from the readily available p-fluoroaniline has been reported.[9] This pathway involves a sequence of bromination, diazotization-chlorination (Sandmeyer-type reaction), Grignard formation, and hydrolysis.

The logical flow of this multi-step synthesis is visualized below.

Caption: Multi-step synthesis of 2-Chloro-5-fluorophenol.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

-

Protocol: In a 2000 mL four-necked flask, 129.0 g of p-fluoroaniline is added to a mixture of 540 mL water and 240 mL 36% hydrochloric acid while maintaining the temperature below 30°C. Liquid bromine (160.0 g) is then added dropwise at 20-45°C. The reaction is held for 30 minutes after the addition is complete. The resulting solid is filtered, washed, and recrystallized from ethanol after pH adjustment to 8-9 with saturated NaHCO₃ solution to yield 2-bromo-4-fluoroaniline.[9]

-

Scientific Rationale: This is a standard electrophilic aromatic substitution (bromination). The amino group is a strong activating group, directing ortho and para. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions.

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene

-

Protocol: 208.0 g of 2-bromo-4-fluoroaniline is dissolved in 1000 mL of water and 310 mL of concentrated sulfuric acid. The mixture is cooled to 0-5°C, and a solution of 72.0 g of sodium nitrite (NaNO₂) in 100 mL of water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The product is isolated by steam distillation followed by vacuum distillation.[9]

-

Scientific Rationale: This is a Sandmeyer reaction. The primary amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The CuCl catalyst facilitates the substitution of the diazonium group with a chlorine atom.

Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether

-

Protocol: A Grignard reagent is prepared from 57.0 g of 1-bromo-2-chloro-5-fluorobenzene and 6.6 g of magnesium wire in THF. This Grignard reagent is then reacted with di-tert-butyl peroxide. The reaction is worked up by acidification and extraction to yield the tert-butyl ether.[9]

-

Scientific Rationale: The Grignard reagent acts as a strong nucleophile. Its reaction with a peroxide introduces an oxygen atom. The tert-butyl group is used as a protecting group for the phenol, as it is stable under the Grignard formation conditions but can be easily removed in the next step.

Step 4: Synthesis of 2-Chloro-5-fluorophenol

-

Protocol: 41.1 g of the 2-chloro-5-fluorophenyl tert-butyl ether is refluxed with 70 mL of water and 30 mL of concentrated hydrochloric acid for approximately 3.5 hours. The completion of the hydrolysis is monitored by GC. After cooling, the product is isolated by extraction with toluene and purified by vacuum distillation.[9]

-

Scientific Rationale: This is an acid-catalyzed deprotection (hydrolysis) of the tert-butyl ether. The bulky tert-butyl group is readily cleaved under acidic conditions to form the stable tert-butyl cation and the desired phenol.

| Step | Starting Material | Product | Reagents | Reported Yield |

| 1 | p-Fluoroaniline | 2-Bromo-4-fluoroaniline | Br₂, HCl | Not Specified |

| 2 | 2-Bromo-4-fluoroaniline | 1-Bromo-2-chloro-5-fluorobenzene | NaNO₂, H₂SO₄, CuCl | Not Specified |

| 3 | 1-Bromo-2-chloro-5-fluorobenzene | 2-Chloro-5-fluorophenyl tert-butyl ether | Mg, THF, (t-BuO)₂ | Not Specified |

| 4 | 2-Chloro-5-fluorophenyl tert-butyl ether | 2-Chloro-5-fluorophenol | HCl, H₂O | Not Specified |

Alternative Starting Materials and Conceptual Pathways

While the ethylation of 2-chloro-5-fluorophenol is the most direct route, other synthetic strategies can be envisioned, typically involving more steps. These are valuable for consideration if the primary starting materials are unavailable or cost-prohibitive.

Route A: From 2-Chloro-4-fluorophenol

An alternative precursor could be 2-chloro-4-fluorophenol, which can be synthesized by the direct chlorination of 4-fluorophenol.[10][11] The synthesis would then require nitration, ethylation, reduction, and deamination to arrive at the final product.

Caption: Conceptual pathway from 2-Chloro-4-fluorophenol.

This route, while plausible, involves a more complex series of functional group manipulations. For instance, a patented process describes the synthesis of 5-amino-2-chloro-4-fluorophenol from (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate, which itself is derived from 2-chloro-4-fluorophenol.[12] This highlights the multiple steps required to correctly position the functional groups.

Conclusion

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis. This positions 2-chloro-5-fluorophenol as the core starting material for this target molecule. For researchers and process chemists, the key challenge lies not in the final ethylation step, but in securing a reliable source or an efficient synthesis of the substituted phenol precursor. The multi-step synthesis from p-fluoroaniline provides a validated, albeit lengthy, pathway. Understanding the rationale behind each transformation—from electrophilic substitution and Sandmeyer reactions to Grignard formation and deprotection—is paramount for successful execution, optimization, and scale-up.

References

-

The Williamson Ether Synthesis. - University of Missouri-St. Louis. Available at: [Link]

-

Williamson Ether Synthesis. - University of California, Davis. Available at: [Link]

-

The Williamson Ether Synthesis. - Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. - Wikipedia. Available at: [Link]

-

Experiment 06 Williamson Ether Synthesis. - Truman State University. Available at: [Link]

-

2-Chloro-5-fluorophenol. - ChemBK. Available at: [Link]

-

2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4. - Molbase. Available at: [Link]

-

2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. - PubChem, National Institutes of Health. Available at: [Link]

- Method for producing aminophenol derivative. - Google Patents (JPH05286912A).

- Process for preparing 2-chloro-4-fluorophenol. - Google Patents (US5053557A).

- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. - Google Patents (US4620042A).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 7. 3827-49-4|2-Chloro-5-fluorophenol|BLD Pharm [bldpharm.com]

- 8. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 11. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 12. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Ethoxy-2-chloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-2-chloro-5-fluorobenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. This document elucidates its chemical identity, including its IUPAC name and synonyms, and presents a detailed summary of its physicochemical properties. A core focus of this guide is a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, starting from 2-chloro-5-fluorophenol. The rationale behind the experimental choices is explained to ensure reproducibility and success. Furthermore, potential applications in drug discovery are discussed, drawing from the known bioactivities of structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as 2-chloro-5-fluorophenetole is more systematically named under IUPAC nomenclature as 1-ethoxy-2-chloro-5-fluorobenzene .

-

IUPAC Name: 1-Ethoxy-2-chloro-5-fluorobenzene

-

Synonyms: this compound

-

CAS Number: 289039-35-6

-

Molecular Formula: C₈H₈ClFO

-

Molecular Weight: 174.60 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Likely a colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water | Chemical principles |

Synthesis of 1-Ethoxy-2-chloro-5-fluorobenzene via Williamson Ether Synthesis

The most direct and widely adopted method for the preparation of aryl ethers is the Williamson ether synthesis.[1] This reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] For the synthesis of 1-ethoxy-2-chloro-5-fluorobenzene, the precursor 2-chloro-5-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an ethylating agent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-ethoxy-2-chloro-5-fluorobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies for substituted phenols.[2][3][4][5]

Materials:

-

2-Chloro-5-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Ethyl iodide (C₂H₅I)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone or DMF (approximately 5-10 mL per gram of phenol) to the flask, followed by anhydrous potassium carbonate (1.5-2.0 eq).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol. A slight excess ensures complete formation of the phenoxide. Acetone and DMF are suitable polar apathetic solvents that facilitate the S\N2 reaction.

-

-

Addition of Ethylating Agent: Add ethyl iodide (1.1-1.2 eq) to the stirring suspension.

-

Causality: A small excess of the ethylating agent drives the reaction to completion. Ethyl iodide is a good electrophile for the S\N2 reaction.

-

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. e. Wash the organic layer successively with water, 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-ethoxy-2-chloro-5-fluorobenzene can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the final product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens, particularly fluorine and chlorine, to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[6] The introduction of these atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6]

While specific applications of 1-ethoxy-2-chloro-5-fluorobenzene are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. It can be considered a valuable building block for the synthesis of more complex molecules in drug discovery programs. For instance, substituted aryl ethers are core structures in a wide range of therapeutic agents.

The presence of chloro and fluoro substituents on the benzene ring makes it a useful intermediate for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.[7] Researchers can leverage this reactivity to introduce other functional groups and build molecular complexity. For example, similar chloro- and fluoro-substituted aromatic compounds are used as precursors in the synthesis of agrochemicals and pharmaceuticals, including anti-inflammatory, antimicrobial, or anticancer agents.[7]

Safety and Handling

Hazard Identification:

-

Based on data for the isomeric 4-Chloro-1-ethoxy-2-fluorobenzene, the compound is expected to be harmful if swallowed.[3]

-

It may cause skin and serious eye irritation.[3]

-

It may also cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethoxy-2-chloro-5-fluorobenzene is a halogenated aromatic ether with potential as a synthetic intermediate in various fields, most notably in the development of new pharmaceuticals and agrochemicals. Its synthesis can be reliably achieved through the Williamson ether synthesis from the corresponding phenol. The presence of both chlorine and fluorine atoms on the aromatic ring provides opportunities for further chemical modifications, making it a versatile building block for organic synthesis. This guide provides a foundational understanding of this compound, its synthesis, and its potential applications to aid researchers in their scientific endeavors.

References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

- Safety Data Sheet for 4-Chloro-1-ethoxy-2-fluorobenzene. (2024). Fluorochem Ltd.

-

PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-2-ethyl-1-fluorobenzene. Retrieved from [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

-

Aorist. (n.d.). 4-氯-2-氟苯乙醚. Retrieved from [Link]

- Heravi, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(63), 38333-38364.

- Ferreira, R. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5184.

-

Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

-

The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. (n.d.). Retrieved from [Link]

- Jeschke, P. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(8), 987-996.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]

An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-5-fluorophenetole

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-Chloro-5-fluorophenetole, a halogenated aromatic ether of significant interest in synthetic chemistry and drug discovery. As direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from its immediate precursor, 2-Chloro-5-fluorophenol, and established principles of organic chemistry to predict its physicochemical characteristics, spectroscopic signature, reactivity, and a viable synthetic pathway. This guide is intended to serve as a foundational resource for researchers considering the use of this molecule in their work, enabling informed experimental design and application.

Introduction and Rationale

Halogenated aromatic compounds are cornerstone building blocks in the development of pharmaceuticals and agrochemicals. The specific placement of chloro and fluoro substituents on an aromatic ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, the ethyl ether of 2-Chloro-5-fluorophenol, represents a logical derivative for fine-tuning these properties. The conversion of the phenolic hydroxyl group to an ethoxy group removes a potential site for metabolic glucuronidation and alters the molecule's hydrogen bonding capabilities, which can be a critical design element in medicinal chemistry. This guide bridges the current information gap by providing a robust theoretical framework for this promising, yet under-documented, chemical entity.

Predicted Physicochemical Properties

The physicochemical properties of this compound are extrapolated from its precursor, 2-Chloro-5-fluorophenol. The addition of an ethyl group (C₂H₅) in place of the phenolic proton is the primary structural modification.

| Property | Predicted Value for this compound | Reported Value for 2-Chloro-5-fluorophenol | Rationale for Prediction |

| Molecular Formula | C₈H₈ClFO | C₆H₄ClFO[1][2] | Addition of a C₂H₄ moiety to the phenol. |

| Molecular Weight | 174.60 g/mol | 146.55 g/mol [1][2] | Calculated based on the molecular formula. |

| Appearance | Colorless to light yellow liquid | Transparent colorless to light yellow liquid[3] | Expected to be similar to the precursor. |

| Boiling Point | ~200-210 °C | 183-185 °C[3][4][5] | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| Density | ~1.3 g/cm³ | 1.408 g/cm³[3] | The addition of the less dense ethyl group is expected to slightly decrease the overall density. |

| Water Solubility | Sparingly soluble | Slightly soluble[6][7] | The ether is less polar than the phenol, leading to lower water solubility. |

| Solubility in Organic Solvents | Soluble in ethers, chlorinated solvents, and alcohols | Soluble in common organic solvents | Expected to be soluble in nonpolar and polar aprotic solvents. |

| pKa | Not Applicable | 7.50 ± 0.10 (Predicted)[6][7] | The acidic phenolic proton is replaced by an ethyl group, so it does not have an acidic pKa. |

Proposed Synthesis: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the parent phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme

Caption: Proposed Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol (Theoretical)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-5-fluorophenol (1.0 eq).

-

Solvent and Base: Dissolve the phenol in a suitable polar aprotic solvent such as acetone or acetonitrile (DMF can also be used). Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium 2-chloro-5-fluorophenoxide intermediate.

-

Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide (C₂H₅I, 1.2 eq), dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structure elucidation. The following are predictions for the key spectroscopic signatures of this compound, based on the known spectra of its precursor and the addition of an ethyl group.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | ~7.1-7.3 | dd | Aromatic H |

| ~6.8-7.0 | m | Aromatic H | |

| ~6.7-6.9 | m | Aromatic H | |

| ~4.1 | q | -O-CH₂ -CH₃ | |

| ~1.4 | t | -O-CH₂-CH₃ | |

| ¹³C NMR | ~158 | d | C -O |

| ~150 | d | C -F | |

| ~130 | d | C -Cl | |

| ~115-125 | m | Aromatic C -H | |

| ~105-115 | m | Aromatic C -H | |

| ~100-110 | m | Aromatic C -H | |

| ~64 | s | -O-CH₂ -CH₃ | |

| ~15 | s | -O-CH₂-CH₃ |

Note: d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets. Shifts are relative to TMS.

Infrared (IR) Spectroscopy

The transition from a phenol to an ether results in distinct changes in the IR spectrum.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (from ethyl group) |

| ~3300 (Broad) | Absent | O-H Stretch (present in phenol precursor) |

| 1580-1450 | Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-Alkyl C-O-C Asymmetric Stretch (Ether) |

| 1050-1020 | Strong | Aryl-Alkyl C-O-C Symmetric Stretch (Ether) |

| 1100-1000 | Strong | C-F Stretch |

| 800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

For mass spectrometry, the molecular ion peak (M⁺) is predicted based on the calculated molecular weight.

| m/z Value | Prediction | Rationale |

| 174/176 | Molecular Ion Peak (M⁺) | Corresponding to C₈H₈³⁵ClFO and C₈H₈³⁷ClFO in a ~3:1 ratio. |

| 145/147 | Fragment Peak | Loss of the ethyl group (-C₂H₅). |

| 117 | Fragment Peak | Subsequent loss of carbon monoxide (-CO) from the phenoxy cation. |

Theoretical Reactivity

The reactivity of this compound is governed by the ethoxy group and the halogen substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution (EAS): The ethoxy group is a strong activating, ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The directing effects are complex, but substitution is likely to occur at positions ortho and para to the strongly activating ethoxy group, with the precise location influenced by steric hindrance from the adjacent chlorine atom.

-

Ether Cleavage: The C-O ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to regenerate the parent phenol, 2-Chloro-5-fluorophenol.

-

Nucleophilic Aromatic Substitution (NAS): The C-Cl and C-F bonds are generally not susceptible to nucleophilic attack unless the ring is further activated by strongly electron-withdrawing groups.

Safety and Handling

While specific toxicological data for this compound is unavailable, precautions should be based on the known hazards of its precursor and related halogenated aromatic compounds.[4][5][10]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][11] May cause skin, eye, and respiratory system irritation.[5][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[4][10] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][10]

-

Stability: The compound is expected to be stable under normal storage conditions.[4][10] Hazardous decomposition products upon combustion may include carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][10]

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide provides a robust theoretical foundation for its properties, synthesis, and reactivity. By leveraging data from its parent phenol, we have constructed a detailed profile that should empower researchers to confidently incorporate this compound into their research and development programs. Experimental validation of these theoretical predictions is a logical next step and is highly encouraged.

References

-

Molbase. (n.d.). 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4. Retrieved from [Link]

-

Chemsrc. (2025-08-27). 2-Chloro-5-fluorophenol | CAS#:3827-49-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluorophenol. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024-04-09). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Monomer structure of 2-chloro-5-fluoro phenol. Retrieved from [Link]

-

Chemdad Co. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

Sources

- 1. 2-CHLORO-5-FLUOROPHENOL | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-5-fluorophenol CAS#: 3827-49-4 [chemicalbook.com]

- 7. 2-Chloro-5-fluorophenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 11. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorophenetole

Disclaimer: Publicly available experimental data specifically for 2-Chloro-5-fluorophenetole is limited. This guide, therefore, presents a predictive analysis based on the well-documented properties of its close structural analog, 2-Chloro-5-fluorophenol, and established principles of physical organic chemistry. The protocols and data herein are illustrative and designed to serve as a robust framework for initiating laboratory investigation.

Executive Summary